molecular formula C11H10O3 B1455747 4-Hydroxy-6,7-dimethylcoumarin CAS No. 55004-77-8

4-Hydroxy-6,7-dimethylcoumarin

Cat. No.: B1455747
CAS No.: 55004-77-8
M. Wt: 190.19 g/mol
InChI Key: AYHZQBMBPNZPEY-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethylcoumarin is a compound with the empirical formula C11H12O4 . It has been used to investigate its biological activity against bacteria and fungi . It may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one, 2H-pyrans, and 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of research. One study discussed the influence of various Lewis acids on the reaction based on the Pechmann coumarin synthesis method . Another study mentioned that this compound may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one, 2H-pyrans, and 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cc1cc2OC(=O)C=C(O)c2cc1C . The InChI key is AYHZQBMBPNZPEY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, it was used to investigate its biological activity against bacteria and fungi . It may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one, 2H-pyrans, and 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one .


Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 248-251 °C . It has a molecular weight of 208.21 .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-6,7-dimethylcoumarin plays a significant role in various biochemical reactions. It has been shown to interact with enzymes such as phosphatases, β-galactosidases, and β-lactamases . These interactions often involve the binding of this compound to enzyme substrates, influencing the enzyme’s activity. For instance, it can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been used in the synthesis of other biologically active compounds, further highlighting its versatility in biochemical processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in LPS-stimulated macrophages, this compound can modulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . This modulation can lead to changes in cellular responses, potentially reducing inflammation and promoting cell survival. Furthermore, this compound has been shown to affect the growth and viability of bacterial and fungal cells, indicating its potential as an antimicrobial agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in the enzyme’s conformation and function . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of less active or inactive metabolites . This degradation can affect the compound’s efficacy and potency in long-term experiments. Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at low doses, this compound may exhibit beneficial effects, such as antimicrobial activity or anti-inflammatory properties . At higher doses, it can cause toxicity, affecting the liver, kidneys, or other organs . These dosage effects highlight the importance of determining the optimal dose for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities . For instance, it can be metabolized by cytochrome P450 enzymes, resulting in the formation of hydroxylated or demethylated derivatives . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity . The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . For example, this compound may be transported into the cytoplasm or nucleus, where it can interact with target biomolecules and exert its effects . The distribution of the compound within tissues can also affect its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus . This localization can be influenced by targeting signals or post-translational modifications that direct the compound to its site of action . For instance, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-hydroxy-6,7-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHZQBMBPNZPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55004-77-8
Record name 4-Hydroxy-6,7-dimethylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can be said about the potential antifungal activity of 4-Hydroxy-6,7-dimethylcoumarin based on its structure and the findings of the research?

A1: The research primarily highlights the strong antifungal activity of dimethoxycoumarins like 6,7-dimethoxycoumarin (scoparone) and 6,7-dimethoxy-4-methylcoumarin against fungal strains, particularly Trichophyton mentagrophytes and Rhizoctonia solani []. While this compound possesses methyl substitutions at positions 6 and 7 like the active compounds, it lacks the dimethoxy groups. Further research is needed to determine if the presence of a hydroxyl group at position 4 significantly impacts its antifungal activity compared to the dimethoxy counterparts.

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